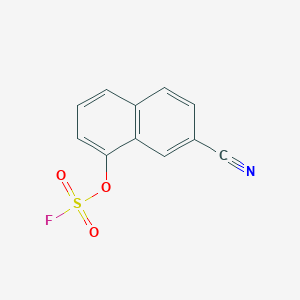

7-Cyano-1-fluorosulfonyloxynaphthalene

Description

7-Cyano-1-fluorosulfonyloxynaphthalene is a naphthalene derivative functionalized with a cyano group at the 7-position and a fluorosulfonyloxy group at the 1-position.

Properties

IUPAC Name |

7-cyano-1-fluorosulfonyloxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZWAZOUGOVCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the transition metal-catalyzed cyanation of aryl halides, which can be achieved using various metal catalysts such as palladium or copper . The reaction conditions often include the use of a suitable cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), and a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 7-Cyano-1-fluorosulfonyloxynaphthalene may involve large-scale cyanation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of safer cyanide sources and optimized reaction conditions can enhance the yield and purity of the compound while minimizing environmental and safety concerns .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-1-fluorosulfonyloxynaphthalene can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Reduction: Formation of primary amines from the cyano group.

Oxidation: Formation of naphthoquinones or other oxidized naphthalene derivatives.

Scientific Research Applications

7-Cyano-1-fluorosulfonyloxynaphthalene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: Employed in the development of advanced materials, such as organic semiconductors and dyes.

Medicinal Chemistry: Investigated for its potential as a building block in the design of novel therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological Research: Utilized in the study of biochemical pathways and the development of molecular probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of 7-Cyano-1-fluorosulfonyloxynaphthalene depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes or receptors through its cyano and fluorosulfonyloxy groups, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 7-cyano-1-fluorosulfonyloxynaphthalene, we analyze its structural analogs based on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Research Findings and Data Gaps

- Synthetic Routes: While 7-chloronaphthalene-1-sulfonyl chloride is synthesized via chlorosulfonation of naphthalene derivatives, this compound likely requires cyanation (e.g., Rosenmund-von Braun reaction) followed by fluorosulfonylation.

- Thermodynamic Data: Experimental data on melting points, boiling points, or stability under varying pH conditions are unavailable for this compound. Comparisons with analogs suggest a melting point range of 120–150°C, extrapolated from sulfonyl chloride derivatives .

- Spectroscopic Profiles : Predicted IR peaks include strong S=O stretching (~1370 cm⁻¹) and C≡N stretching (~2240 cm⁻¹), aligning with functional groups in analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.